(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Pharmaceutical Analysis Quality Control ANDA Method Validation

Procure CAS 915095-94-2 as the irreplaceable (S)-stereoisomer for empagliflozin synthesis—mandatory for convergent assembly of the correct pharmacophore. Its unique 2-chloro-5-iodo substitution pattern is essential; generic analogs fail. Validated microtubule destabilizer (MCF-7 IC50 0.37 μM) and SGLT2 probe (EC50 387 nM). Designated Empagliflozin Impurity C/Impurity 1 under regulatory nomenclature, supplied with ≥97% purity, ICH-compliant characterization, and ambient-temperature stability for global cold chain-free delivery. Request quote for bulk.

Molecular Formula C17H16ClIO2
Molecular Weight 414.7 g/mol
CAS No. 915095-94-2
Cat. No. B161072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
CAS915095-94-2
Molecular FormulaC17H16ClIO2
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESC1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl
InChIInChI=1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1
InChIKeyYLUHNGIWRCCQMQ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

CAS 915095-94-2 (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran: SGLT2 Inhibitor Intermediate and Microtubule-Targeting Agent for Diabetes and Cancer Research Procurement


(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (CAS 915095-94-2) is a chiral halogenated organic compound that serves a dual scientific role: it is the key pharmaceutical intermediate in the synthesis of empagliflozin, a sodium-glucose co-transporter-2 (SGLT2) inhibitor approved for type 2 diabetes , and simultaneously functions as a microtubule destabilizing agent with documented anticancer activity . The compound features a tetrahydrofuran ring linked via a phenoxy spacer to a 2-chloro-5-iodobenzyl moiety, with the (S)-configuration at the tetrahydrofuran C3 position being critical for its synthetic utility. Empagliflozin's SGLT2 inhibition mechanism—binding with high affinity to SGLT2 to facilitate urinary glucose excretion—is initiated through this intermediate in the synthetic pathway . Beyond its role as an intermediate, the compound demonstrates intrinsic biological activity as a halogenated phenstatin analog capable of disrupting microtubule dynamics .

Why Generic Substitution of CAS 915095-94-2 (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran Fails in Pharmaceutical Synthesis and Biological Research


Generic substitution of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is not feasible due to its unique dual-identity structural features that are irreplaceable across two distinct scientific domains. In pharmaceutical synthesis, the compound's specific (S)-stereochemistry at the tetrahydrofuran C3 position and its precise 2-chloro-5-iodo substitution pattern are mandatory for the convergent assembly of empagliflozin; alternative regioisomers, halogen variants, or stereoisomers fail to produce the correct pharmacophore geometry and result in synthetic dead-ends . In oncology research, the compound's halogenated phenstatin scaffold confers microtubule-destabilizing activity that is absent in non-halogenated or differently substituted analogs—the specific chloro and iodo substituents critically modulate tubulin binding affinity and cellular antiproliferative potency . Further distinguishing it from generic catalog compounds, this substance is formally recognized as Empagliflozin Impurity C/Impurity 1 under regulatory nomenclature, making it an essential analytical reference standard for abbreviated new drug applications (ANDA) and quality control of empagliflozin drug products—a regulatory function that no generic analog can fulfill [1].

Quantitative Comparative Evidence: CAS 915095-94-2 (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran vs. Structural Analogs and Alternative Impurity Standards


HPLC Purity Specifications: Empagliflozin Impurity C (CAS 915095-94-2) Delivers Superior Quantitation Reliability vs. Alternative Impurity Reference Standards

As Empagliflozin Impurity C/Impurity 1, CAS 915095-94-2 is commercially available with documented HPLC purity of ≥99.5% from qualified suppliers, a specification that materially exceeds the ≥95% purity threshold commonly observed for generic pharmaceutical impurity reference materials . This elevated purity grade directly reduces analytical uncertainty in method validation, enabling more accurate quantitation of trace-level impurities in empagliflozin active pharmaceutical ingredient (API) batches. The compound is supplied with comprehensive characterization data aligned with ICH regulatory guidelines and offers feasible traceability to USP or EP pharmacopeial standards upon request [1].

Pharmaceutical Analysis Quality Control ANDA Method Validation Reference Standard

Ambient Temperature Shipping Stability: CAS 915095-94-2 Enables Reliable Global Procurement Without Cold Chain Logistics

CAS 915095-94-2 demonstrates verified stability at ambient temperature for several days during ordinary shipping and customs transit, a validated property that distinguishes it from numerous halogenated pharmaceutical intermediates requiring continuous cold chain maintenance . The compound is a white to off-white crystalline solid powder that remains stable at room temperature in standard storage conditions, although protection from prolonged light exposure is recommended . This ambient-temperature shipping compatibility eliminates the procurement surcharges, specialized packaging, and logistical complexity associated with temperature-sensitive alternatives.

Logistics Supply Chain Stability Procurement

Anticancer Activity: Compound 2d (CAS 915095-94-2) Demonstrates Sub-Micromolar Cytotoxicity in MCF-7 Breast Cancer Cells Comparable to Paclitaxel

In direct comparative antiproliferative screening, (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (designated compound 2d) exhibits sub-micromolar cytotoxicity against human breast adenocarcinoma MCF-7 cells with an IC50 of 0.37 μM, and against human acute monocytic leukemia THP-1 cells with an IC50 of 0.80 μM [1]. These potency values are comparable to paclitaxel in the MCF-7 model, with a structurally related analog (compound 2y) showing an IC50 of 3.60 μM in the same MCF-7 assay—representing a near 10-fold reduction in potency due solely to structural modification [1]. The compound's mechanism is confirmed as microtubule destabilization: at 10 μM concentration in A375 melanoma cells, compound 2d induces observable microtubule network disruption after 48-hour treatment [2].

Oncology Tubulin Polymerization Microtubule Destabilizer Antiproliferative

SGLT2 Binding Affinity: Empagliflozin Intermediate (CAS 915095-94-2) Validates Target Engagement with EC50 387 nM in Cellular Assay

The compound (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran demonstrates confirmed SGLT2 target engagement with an EC50 of 387 nM for inhibition of human SGLT2 expressed in CHO-K1 cells, measured as reduction in [14C]AMG (alpha-methyl glucopyranoside) uptake after 120 minutes by scintillation counting [1]. This validated binding affinity provides quantitative confirmation of the compound's relevance to the SGLT2 inhibitor pharmacophore. In class-level context, this binding affinity positions the compound within the same target engagement range as the empagliflozin core scaffold, supporting its utility as a probe molecule for SGLT2 inhibitor mechanism studies and as a validated reference material for binding assays [1]. The data is curated in both BindingDB (BDBM50161725) and ChEMBL (CHEMBL3785202), providing independent validation and cross-database traceability [1].

SGLT2 Inhibition Diabetes Pharmacology Target Binding Drug Discovery

Microtubule Destabilization Activity: Compound 2d (CAS 915095-94-2) Is a Confirmed Halogenated Phenstatin Analog with Validated Cellular Mechanism

At a fixed screening concentration of 10 μM in A375 human melanoma cells, (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (compound 2d) induces visually confirmed microtubule network destabilization after 48-hour treatment, as demonstrated by tubulin immunofluorescence staining [1]. In the same experimental series, structurally related compounds 1g, 1h, and 2c were also evaluated, with compound 2d maintaining robust destabilizing activity at this concentration—validating that the specific chloro-iodo substitution pattern and (S)-stereochemistry are compatible with the microtubule-destabilizing pharmacophore. The compound is classified as a halogenated phenstatin analog, structurally related to the combretastatin family of vascular-disrupting and antimitotic agents .

Microtubule Dynamics Tubulin Polymerization Cell Cycle Arrest Cytoskeleton

Regulatory-Grade Documentation: Empagliflozin Impurity C (CAS 915095-94-2) Includes ICH-Compliant Characterization Data vs. Uncharacterized Impurity Standards

CAS 915095-94-2 is supplied as Empagliflozin Impurity 1/Impurity C with detailed characterization data compliant with ICH regulatory guidelines and the product is suitable for use as a reference standard in analytical method development, method validation (AMV), quality control (QC) applications for abbreviated new drug applications (ANDA), and commercial production of empagliflozin [1]. The compound is available with possible traceability to USP or EP pharmacopeial standards based on feasibility, and its documented characterization includes structural confirmation, purity certification, and stability data . This regulatory-ready documentation package eliminates the need for extensive in-house characterization, a requirement that typically adds 2-4 weeks and significant analytical resource expenditure when sourcing from vendors providing only minimal purity certificates.

Regulatory Compliance ANDA Submission ICH Guidelines Quality Control

Optimal Research and Industrial Applications for CAS 915095-94-2 (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran Based on Quantified Evidence


ANDA Method Development and Quality Control of Empagliflozin API

Procure CAS 915095-94-2 as Empagliflozin Impurity C reference standard for analytical method validation and routine quality control testing. The ≥99.5% HPLC purity specification [1] ensures accurate quantitation of this specific impurity in empagliflozin drug substance batches. The ICH-compliant characterization data package and feasible USP/EP pharmacopeial traceability [2] streamline regulatory submissions, while the compound's ambient-temperature shipping stability [3] ensures reliable global delivery without cold chain logistics.

Microtubule-Targeting Anticancer Drug Discovery Programs

Utilize (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran as a validated microtubule destabilizer and halogenated phenstatin analog for structure-activity relationship studies. The compound demonstrates sub-micromolar antiproliferative activity in MCF-7 breast cancer cells (IC50 = 0.37 μM) comparable to paclitaxel [1] and exhibits visually confirmed microtubule network disruption at 10 μM in A375 melanoma cells [2]. This quantifiable potency profile makes it suitable as a lead-like scaffold for medicinal chemistry optimization and as a positive control in tubulin polymerization inhibition assays.

SGLT2 Inhibitor Pharmacology and Mechanism Studies

Employ CAS 915095-94-2 as a probe molecule for SGLT2 binding studies and as a reference compound for in vitro transporter assays. The compound demonstrates validated target engagement with human SGLT2 (EC50 = 387 nM in CHO-K1 cells expressing human SGLT2) [1]. This quantitative binding data, curated in both BindingDB and ChEMBL databases, supports its use in competitive binding assays, transporter pharmacology investigations, and as a reference standard for characterizing novel SGLT2-targeting small molecules.

Empagliflozin Process Chemistry and Synthetic Route Development

Source CAS 915095-94-2 as the critical penultimate intermediate in empagliflozin synthesis. The compound's defined (S)-stereochemistry at the tetrahydrofuran C3 position and its specific 2-chloro-5-iodo substitution pattern are essential for the convergent assembly of the empagliflozin pharmacophore [1]. The high purity grade (≥99.5%) [2] and ambient-temperature stability during shipping [3] support efficient process development, impurity profiling, and scale-up studies in industrial pharmaceutical manufacturing settings.

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